![molecular formula C46H28Cl2N18Na6O20S6 B14456938 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 70161-15-8](/img/structure/B14456938.png)
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple sulfonic acid groups, azo linkages, and triazine rings, making it a versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, sulfonation agents, and triazine compounds.
Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with diazonium salts derived from aromatic amines.
Triazine Introduction: The resulting azo compound is then reacted with chlorinated triazine derivatives to form the final product.
Purification: The compound is purified through recrystallization or chromatography to obtain the hexasodium salt form.
Analyse Des Réactions Chimiques
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions with agents like sodium borohydride can break the azo linkages, resulting in the formation of amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine rings and release the sulfonic acid groups.
Applications De Recherche Scientifique
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye and chromophore in various analytical techniques, including capillary electrophoresis and chromatography.
Biology: The compound is utilized in biological assays as a fluorescent marker and staining agent for cellular components.
Industry: The compound is employed in the production of specialty chemicals, dyes, and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to proteins and enzymes, altering their activity and function.
Fluorescence: Its fluorescent properties allow it to be used as a marker in imaging and diagnostic applications.
Chemical Reactivity: The presence of reactive groups such as sulfonic acids and triazines enables it to participate in chemical reactions, leading to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt can be compared with other similar compounds:
1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate: This compound is similar in structure but lacks the azo and triazine groups, making it less versatile in applications.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: This compound is used as a dye and fluorescent marker but has different reactivity and applications due to the absence of triazine rings.
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate: Similar to the first compound, it is used as an anionic chromophore but does not have the same range of applications due to the lack of azo linkages and triazine groups.
Propriétés
Numéro CAS |
70161-15-8 |
|---|---|
Formule moléculaire |
C46H28Cl2N18Na6O20S6 |
Poids moléculaire |
1554.1 g/mol |
Nom IUPAC |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C46H34Cl2N18O20S6.6Na/c47-39-57-43(61-45(59-39)53-23-5-7-29(31(13-23)55-41(49)67)63-65-33-17-27-19(11-37(33)91(81,82)83)9-25(87(69,70)71)15-35(27)89(75,76)77)51-21-1-2-22(4-3-21)52-44-58-40(48)60-46(62-44)54-24-6-8-30(32(14-24)56-42(50)68)64-66-34-18-28-20(12-38(34)92(84,85)86)10-26(88(72,73)74)16-36(28)90(78,79)80;;;;;;/h1-18H,(H3,49,55,67)(H3,50,56,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,51,53,57,59,61)(H2,52,54,58,60,62);;;;;;/q;6*+1/p-6 |
Clé InChI |
OSHPPLKDLUFFQM-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=C(C=C9C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


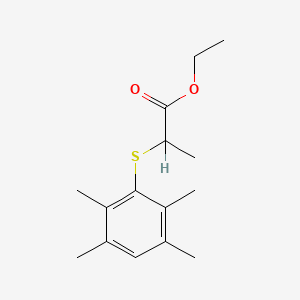
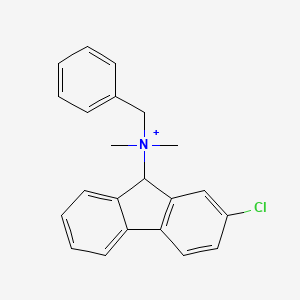
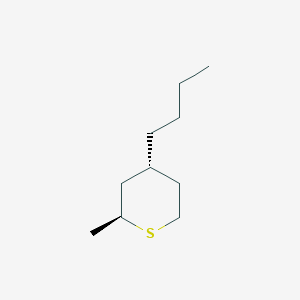

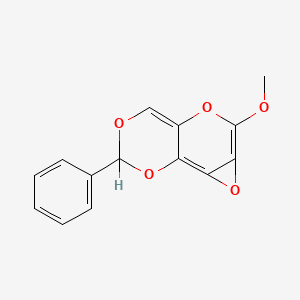
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
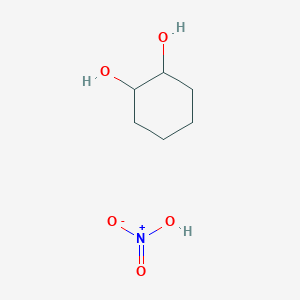

![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
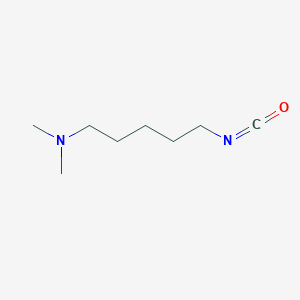
![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
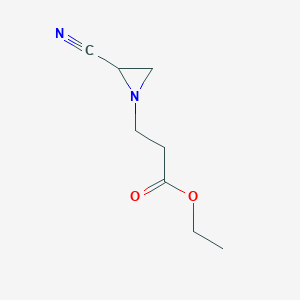
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
